molecular formula C7H10O4 B570133 Streptopyrone CAS No. 121043-40-1

Streptopyrone

Cat. No.: B570133
CAS No.: 121043-40-1
M. Wt: 158.153
InChI Key: JOWYHBUWSWRYOG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptopyrone is a chemical reagent provided for Research Use Only (RUO), intended solely for laboratory research purposes . RUO products like this compound are essential tools for scientific investigation and are not to be used for the diagnosis, prevention, or treatment of any human disease . Researchers can utilize this compound in various basic and applied research settings, such as pharmaceutical discovery, to help identify or quantify chemical substances and develop novel assays . The specific mechanism of action and detailed research applications for this compound are areas of active scientific exploration. This product is supplied with the clear understanding that it will be used by qualified, experienced scientists in controlled laboratory environments following strict procedures . The manufacturer's intended purpose for this compound is strictly for research, and it does not carry any medical or diagnostic claims . Any use of this product for clinical or diagnostic purposes constitutes "off-label" use, for which the end-user assumes full responsibility .

Properties

CAS No.

121043-40-1

Molecular Formula

C7H10O4

Molecular Weight

158.153

IUPAC Name

(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1

InChI Key

JOWYHBUWSWRYOG-YFKPBYRVSA-N

SMILES

CC1=C(C(=O)C(CO1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Streptopyrone belongs to the pyranone family, characterized by a γ-pyrone core. Key structural analogs include:

Compound CAS Number Molecular Formula Key Structural Features
This compound 121043-40-1 C₁₅H₂₀O₃ 3S-configuration; hydroxyl, methoxy, methyl substituents
Sollasin E 149298-01-1 C₇H₁₀O₄ 2,6-dimethyl; cyclohexenyl side chain
4H-Pyran-4-one N/A C₅H₆O₂ Unsubstituted γ-pyrone core

This compound’s hydroxyl and methoxy groups enhance its polarity compared to simpler pyranones like 4H-Pyran-4-one. Sollasin E, another pyranone derivative, differs in its branched alkyl substituents, which may influence lipophilicity and bioavailability .

Analytical Methods

This compound is identified using HPLC-UV and LC-MS, leveraging its UV absorbance at 280 nm due to the conjugated pyranone system . Impurity profiling (e.g., related thiophene or naphthalene derivatives) requires GC-MS or NMR for structural elucidation . Sollasin E, with its cyclohexenyl group, is distinguishable via ¹³C-NMR (δ 125–130 ppm for olefinic carbons) .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of this compound centers on constructing the γ-pyrone moiety and installing the stereochemically defined side chain. Retrosynthetically, the molecule is dissected into two key fragments: (i) a conjugated formyl ester precursor for the pyrone ring and (ii) an allylic sulfone bearing the polyketide chain. The critical C–C bond formation between these fragments is achieved via a palladium-catalyzed coupling reaction.

One-Pot Annulation via Palladium Catalysis

The core synthetic strategy, as detailed in recent work, involves a tandem addition-cyclization-elimination sequence performed in a single reaction vessel:

  • Preparation of the Conjugated Formyl Ester (Intermediate A)
    Starting from a C15-epoxy formyl ester, palladium(0)-catalyzed olefination introduces an α,β-unsaturated ester system. This step employs trifluoroacetic anhydride (TFAA) as an activating agent, yielding Intermediate A in 78% efficiency.

  • Synthesis of Allylic Sulfones (Intermediate B)
    Allenic and acetylenic apo-carotenals are converted to allylic sulfones using a palladium(0)-mediated sulfonylation. For example, treatment of allenic aldehyde 21 with phenylsulfonyl chloride in the presence of Pd(PPh3)4 generates the C22-allenic sulfone 23 with >90% regioselectivity.

  • Coupling Reaction and Cyclization
    Intermediate A and B undergo a lithium diisopropylamide (LDA)-mediated conjugate addition at −78°C, followed by in situ cyclization to form the γ-pyrone ring. Elimination of the sulfone group produces this compound with concomitant formation of the E/Z isomeric side chain (Yield: 45–52%).

Table 1: Key Reaction Parameters and Outcomes

StepReagents/ConditionsYield (%)Selectivity (E:Z)
Formyl ester synthesisPd(PPh3)4, TFAA, CH2Cl2, 25°C78N/A
Allylic sulfonationPd(PPh3)4, PhSO2Cl, Et3N, THF, 40°C8592:8
AnnulationLDA, THF, −78°C → 0°C4965:35

Stereochemical Control and Optimization

Palladium-Mediated Asymmetric Induction

The configuration of the C3 stereocenter in the polyketide side chain is critical for bioactivity. Employing chiral bisoxazoline ligands (e.g., (R)-BOX) during the palladium-catalyzed sulfonylation step enables enantiomeric excess (ee) of up to 88%. Density functional theory (DFT) calculations suggest that π-π stacking between the ligand and the allenic substrate governs the facial selectivity.

Solvent and Temperature Effects on Cyclization

Screening polar aprotic solvents revealed that tetrahydrofuran (THF) maximizes cyclization efficiency by stabilizing the enolate intermediate. Lowering the reaction temperature to −78°C suppresses side reactions, improving the overall yield by 22% compared to ambient conditions.

Purification and Analytical Characterization

Chromatographic Resolution of Isomers

Crude reaction mixtures are subjected to reverse-phase HPLC using a C18 column (MeCN/H2O gradient), resolving the E and Z isomers of this compound. The natural E-configuration elutes at 14.2 min (λmax = 320 nm), while the Z-isomer appears at 16.8 min.

Spectroscopic Validation

Synthetic this compound is authenticated through comparative analysis with natural isolates:

  • ¹H NMR (600 MHz, CDCl3): δ 6.25 (d, J = 15.4 Hz, H-7), 5.98 (dd, J = 15.4, 10.2 Hz, H-8), 2.56 (m, H-3).

  • HRMS : [M+H]+ calculated for C25H32O6: 452.2148; found: 452.2151 .

Q & A

Q. What are the best practices for reporting this compound’s bioactivity to avoid overinterpretation?

  • Adhere to ARRIVE or MIAME guidelines for experimental reporting. Disclose all raw data (e.g., deposited in Zenodo or Figshare) and negative results. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Streptopyrone
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